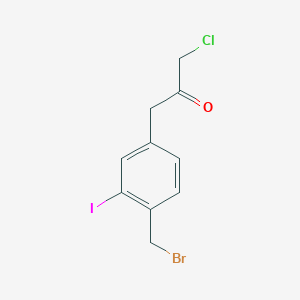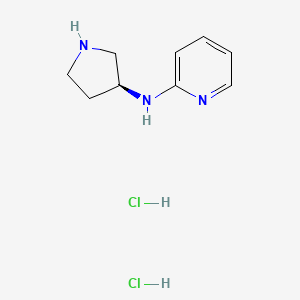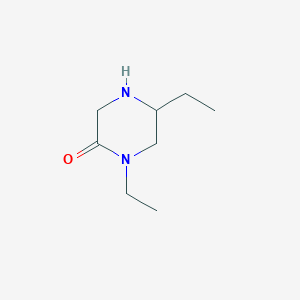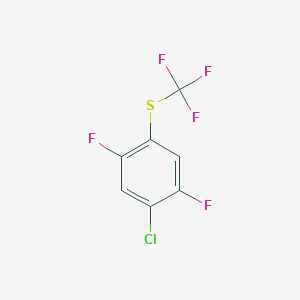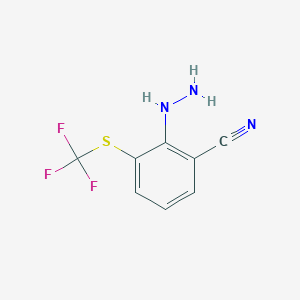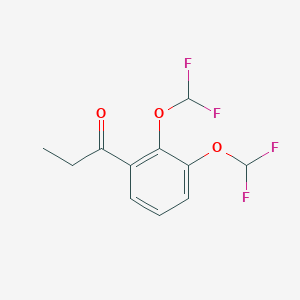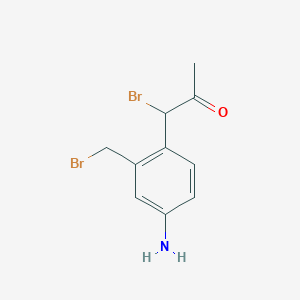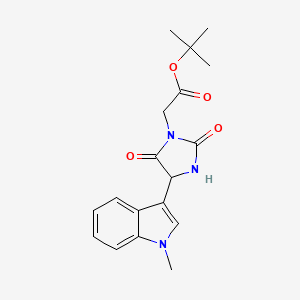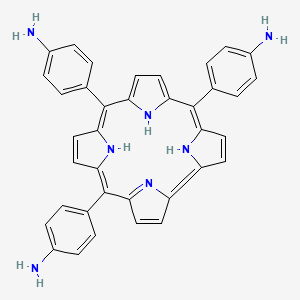
5,10,15-Tris(4-aminophenyl)corrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15-Tris(4-aminophenyl)corrole is a synthetic compound belonging to the corrole family Corroles are macrocyclic compounds similar to porphyrins but with distinct structural and electronic properties
Vorbereitungsmethoden
The synthesis of 5,10,15-Tris(4-aminophenyl)corrole typically involves the reaction of pyrrole with aldehydes under acidic conditions to form the corrole macrocycle. One common method involves the condensation of pyrrole with 4-aminobenzaldehyde in the presence of an acid catalyst, followed by oxidation to form the desired corrole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
5,10,15-Tris(4-aminophenyl)corrole undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,10,15-Tris(4-aminophenyl)corrole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 5,10,15-Tris(4-aminophenyl)corrole exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can generate singlet oxygen upon light activation, leading to the destruction of tumor cells in photodynamic therapy . The compound’s unique electronic structure allows it to participate in redox reactions, making it effective in catalysis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
5,10,15-Tris(4-aminophenyl)corrole is unique compared to other corrole compounds due to the presence of amino groups on the phenyl rings. Similar compounds include:
5,10,15-Tris(4-sulfonatophenyl)corrole: This compound has sulfonate groups instead of amino groups, leading to different solubility and reactivity properties.
5,10,15-Tris(4-methoxyphenyl)corrole:
The amino groups in this compound provide unique opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C37H29N7 |
|---|---|
Molekulargewicht |
571.7 g/mol |
IUPAC-Name |
4-[10,15-bis(4-aminophenyl)-23,24-dihydro-22H-corrin-5-yl]aniline |
InChI |
InChI=1S/C37H29N7/c38-24-7-1-21(2-8-24)35-29-15-13-27(41-29)28-14-16-30(42-28)36(22-3-9-25(39)10-4-22)32-18-20-34(44-32)37(33-19-17-31(35)43-33)23-5-11-26(40)12-6-23/h1-20,41,43-44H,38-40H2 |
InChI-Schlüssel |
NAHFGSBARXCZDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C6C=CC2=N6)N5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


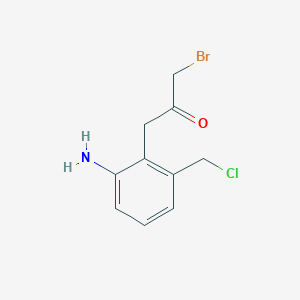
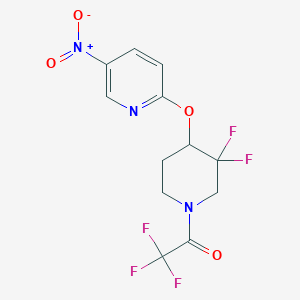

![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
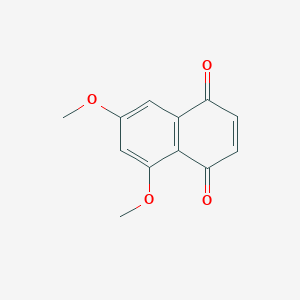
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
